2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its uses or applications if they are known.
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it from its constituent elements or other compounds. This usually involves various chemical reactions and the use of catalysts.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances.Scientific Research Applications
Enantioselective Synthesis and Applications
- This study discusses the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in synthesizing antagonists for the CCR5 chemokine receptor, potentially protective against HIV infection. It's also part of an antimalarial drug and a γ-secretase modulator for Alzheimer's treatment. The research explores the synthesis using Daucus carota cells and various exogenous reducing agents.
Photochemistry and Crystal Structures
(Acta Crystallographica Section E: Structure Reports Online, 2012)
- This paper investigates the crystal structure of a related compound, 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, providing insights into molecular arrangements and interactions that could be relevant to the study of 2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone.
Synthesis and Biological Activities
- (Heterocycles, 2008)
- This research explores a new reaction involving 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone for synthesizing pyrazolo[3,4-b]pyridines, demonstrating its utility in preparing combinatorial libraries for pharmaceutical applications.
- (Bioorganic & medicinal chemistry letters, 2014)
- The study synthesizes novel hybrid compounds incorporating arylidene thiazolidine-2,4-dione and 1-cyclopropyl-2-(2-fluorophenyl)ethanone, showing moderate to good antimycobacterial activity against Mycobacterium tuberculosis.
Synthesis Techniques and Characterization
- (Ultrasonics sonochemistry, 2011)
- This paper details the synthesis of a chalcone derivative, 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, through a condensation reaction, comparing sonochemical and conventional methods in terms of efficiency and crystallinity.
- (Russian Journal of Organic Chemistry, 2020)
- The research focuses on synthesizing and characterizing a derivative of 2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone using spectral techniques and quantum chemical calculations, assessing its biological activities.
Antimicrobial Activity
- (Russian Journal of General Chemistry, 2019)
- This study synthesizes derivatives of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles from 1-(5-fluoro-2-hydroxyphenyl)ethanone and evaluates their antimicrobial activity against bacterial and fungal organisms.
- (Molecules, 2009)
- This paper presents the synthesis and antimicrobial evaluation of a series of new oxadiazoles derived from phenylpropionohydrazides, exploring their potential as antibacterial and antifungal agents.
Safety And Hazards
This involves studying the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on potential future research directions or applications for the compound based on its known properties and uses.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, much of this information may not be available. In such cases, experimental studies or computational modeling may be needed to obtain this information. Please consult with a qualified professional or researcher for more specific information.
properties
IUPAC Name |
2-(cyclopentylamino)-1-(4-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-11-7-5-10(6-8-11)13(16)9-15-12-3-1-2-4-12/h5-8,12,15H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPVVUATDBEMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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